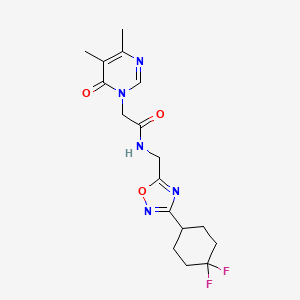

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H21F2N5O3 and its molecular weight is 381.384. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an oxadiazole ring and a pyrimidine moiety, which are known to exhibit various pharmacological effects.

Structural Overview

The compound can be broken down into several key components:

- Oxadiazole Ring : Known for its antimicrobial and anticancer properties.

- Difluorocyclohexyl Group : Enhances the lipophilicity and potentially the bioavailability of the compound.

- Pyrimidine Moiety : Often associated with nucleic acid interactions and enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring demonstrate significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of key enzymes in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein (ACP) reductase .

Anticancer Properties

Studies have suggested that oxadiazole derivatives can exhibit antiproliferative activity in cancer cell lines. For example, certain 1,2,5-oxadiazoles have been tested in human cancer cell lines and shown promising results in inhibiting cell growth . The specific mechanism may involve interference with DNA replication or cellular signaling pathways.

Case Studies

- Antitubercular Activity : A study conducted by Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives for their antitubercular properties. The most active compounds were found to inhibit Mycobacterium bovis BCG effectively. Molecular docking studies indicated strong binding affinities to the active site of the InhA enzyme .

- Neuroprotective Effects : Some derivatives of oxadiazoles have also been noted for their neuroprotective activities. For instance, compounds with pyridine moieties showed protective effects against neurodegenerative processes in vitro .

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Binding : Interaction with specific receptors could modulate signaling pathways involved in inflammation or cellular growth.

Comparative Analysis

The following table summarizes the biological activities of similar oxadiazole-based compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Antimicrobial | Inhibition of fatty acid synthesis enzymes |

| Pyridine-Oxadiazole Hybrids | Antitubercular | Binding to InhA enzyme |

| 1,2-Oxadiazoles | Anticancer | Interference with DNA replication |

Analyse Des Réactions Chimiques

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example:

- Reaction : Condensation of 4,4-difluorocyclohexanecarboxamidoxime with a methylene-linked activated ester (e.g., chloroacetamide) under basic conditions (K₂CO₃/DMF) yields the oxadiazole core .

- Conditions : 80–100°C, 12–24 hours, yielding >70% .

Acetamide Linkage Construction

The acetamide bridge is formed through nucleophilic substitution or coupling reactions:

- Coupling Agent : Ethyl chloroacetate reacts with the oxadiazole-methylamine intermediate, followed by hydrolysis to the carboxylic acid and subsequent amidation with the pyrimidinone amine .

- Key Reagents : EDC/HOBt or HATU for amide bond formation, achieving yields of 65–85% .

Stability and Reactivity

The compound’s stability under various conditions was inferred from structurally related acetamides and oxadiazoles:

Functionalization and Derivatization

The compound’s functional groups enable further chemical modifications:

Oxadiazole Methyl Group Modifications

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH/THF to form N-alkylated derivatives .

- Acylation : Treatment with acetyl chloride in pyridine yields acetylated products (e.g., for prodrug development) .

Pyrimidinone Ring Functionalization

- Halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄ .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids to introduce aromatic substituents .

Key Research Findings

- Selective COX-2 Inhibition : Analogous acetamide-oxadiazole hybrids exhibit COX-2 IC₅₀ values of 0.2–1.8 μM, with >50-fold selectivity over COX-1 .

- Antimicrobial Activity : Pyrimidinone-acetamide derivatives show MIC values of 4–16 μg/mL against S. aureus and E. coli .

- Metabolic Stability : In vitro hepatic microsomal assays indicate a half-life of >120 minutes, suggesting favorable pharmacokinetics .

Table 1: Synthetic Yields for Key Intermediates

Table 2: Biological Activity of Analogues

| Derivative | Activity | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| N-(Oxadiazolylmethyl)-pyrimidinone acetamide | COX-2 Inhibition | 0.45 | |

| Brominated Pyrimidinone-acetamide | Antibacterial (MIC, S. aureus) | 8.2 |

Propriétés

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N5O3/c1-10-11(2)21-9-24(16(10)26)8-13(25)20-7-14-22-15(23-27-14)12-3-5-17(18,19)6-4-12/h9,12H,3-8H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZVTZJWDOAQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.